molecular formula C11H26N2 B8765689 1,2-Ethanediamine, N1-ethyl-N1-heptyl- CAS No. 101526-61-8

1,2-Ethanediamine, N1-ethyl-N1-heptyl-

Cat. No.: B8765689
CAS No.: 101526-61-8
M. Wt: 186.34 g/mol
InChI Key: NMGFUQQSMNCKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N1-ethyl-N1-heptyl- is an organic compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups (-NH~2~), which makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- typically involves the reaction of ethylenediamine with heptyl bromide under basic conditions. The reaction proceeds as follows:

  • Ethylenediamine is dissolved in an appropriate solvent such as ethanol.
  • Heptyl bromide is added to the solution.
  • The mixture is heated under reflux for several hours.
  • The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

  • Continuous feeding of ethylenediamine and heptyl bromide into the reactor.
  • Maintaining the reaction temperature and pressure to optimize the yield.
  • Continuous removal of the product and purification through distillation.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1-ethyl-N1-heptyl- can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,2-Ethanediamine, N1-ethyl-N1-heptyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N1-ethyl-N1-heptyl- exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to metal ions and affecting their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Methyl-N~1~-heptylethane-1,2-diamine
  • N~1~-Ethyl-N~1~-pentylethane-1,2-diamine
  • N~1~-Ethyl-N~1~-octylethane-1,2-diamine

Uniqueness

1,2-Ethanediamine, N1-ethyl-N1-heptyl- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where precise control over these properties is required.

Properties

CAS No.

101526-61-8

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N'-ethyl-N'-heptylethane-1,2-diamine

InChI

InChI=1S/C11H26N2/c1-3-5-6-7-8-10-13(4-2)11-9-12/h3-12H2,1-2H3

InChI Key

NMGFUQQSMNCKTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Suspend 1.2 g (0.032 moles) lithium aluminum hydride in 20 ml THF. Chill the suspension to -10° C. under a stream of N2. Slowly add 7.90 g (0.043 moles) 2-[ethyl(heptyl)amino]acetonitrile to the suspension. Stir for 2 hrs at ambient temperature. Quench the reaction mixture with Na2SO4 ·10H2O and H2O. Filter the quenched reaction mixture and evaporate the solvents to provide the title compound. (B.P.: 42°-45° C./0.015 mmHg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.